5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride

Synthetic chemistry Laboratory safety Salt-form selection

Imine reductase screening often yields false negatives with non-validated substrates. • Validated positive-control: 130 nmol min⁻¹ mg⁻¹ (SIR), 99% e.e. (RIR), enabling cross-study benchmarking • Direct DEPMPO precursor: superoxide adduct half-life ~15 min (10× longer than DMPO) • Solid HCl salt eliminates flammable liquid hazard (free base flash point 11 °C), ensuring reproducible dosing

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
Cat. No. B13259803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESCC1=NCCC1.Cl
InChIInChI=1S/C5H9N.ClH/c1-5-3-2-4-6-5;/h2-4H2,1H3;1H
InChIKeyWKXZLMKEAOOZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride: Identity and Physicochemical Profile


5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride (CAS 929269-44-3) is the hydrochloride salt of 2-methyl-1-pyrroline, a monocyclic five-membered cyclic imine belonging to the 1-pyrroline (3,4-dihydro-2H-pyrrole) subclass of pyrroline heterocycles [1]. The free base (CAS 872-32-2) is a flammable liquid (density 0.878 g/mL at 25 °C, bp 104–105 °C, flash point 11 °C), whereas the hydrochloride salt is a solid with molecular formula C₅H₁₀ClN and molecular weight 119.59 g/mol, offering enhanced handling stability and aqueous solubility for synthetic workflows [2]. The compound serves as a versatile building block in medicinal chemistry, a model substrate for enantioselective imine reductase biocatalysis, and the direct synthetic precursor to the phosphorylated spin trap DEPMPO [3][4].

+ Solid hydrochloride salt simplifies gravimetric dosing and storage
+ Preferred substrate for (R)- and (S)-imine reductase characterization
+ Direct precursor for DEPMPO spin trap synthesis
+ Benchmark product standard in hydroamination catalyst development

Why Pyrroline Alternatives Cannot Replace 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride


Substituting 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride with the free base (2-methyl-1-pyrroline) introduces a flammable liquid handling hazard (flash point 11 °C) and eliminates the solid-state dosing convenience that the hydrochloride salt form provides for reproducible laboratory-scale reactions [1]. More critically, imine reductase enzymes that process this compound—notably the (R)-imine reductase from Streptomyces sp. GF3587 and the (S)-imine reductase from Streptomyces sp. GF3546—exhibit pronounced substrate specificity: the (S)-imine reductase displays a specific activity of 130 nmol min⁻¹ mg⁻¹ toward 2-methyl-1-pyrroline, which drops to 44 and 2.6 nmol min⁻¹ mg⁻¹ respectively for 1-methyl-3,4-dihydroisoquinoline and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, confirming that even closely related cyclic imines are not functionally interchangeable substrates [2]. In the spin-trapping domain, DEPMPO—synthesized directly from 2-methyl-1-pyrroline—provides a superoxide adduct half-life of approximately 15 min, roughly 10-fold longer than the analogous DMPO adduct, meaning that alternative pyrroline N-oxide spin traps cannot deliver comparable radical detection sensitivity in biological milieu [3][4].

Free base vs. salt Free base 2-methyl-1-pyrroline is a flammable liquid (flash point 11 °C); the hydrochloride salt avoids flame-cabinet storage and enables direct solid handling.
Imine reductase specificity Other cyclic imines (1-methyl-3,4-dihydroisoquinoline, 6,7-dimethoxy derivative) show 3- to 50-fold lower specific activity with characterized (S)-imine reductase; substrate interchange may compromise biocatalytic throughput.
Spin trap adduct lifetime Alternative pyrroline N-oxides (e.g., DMPO) yield superoxide adducts with ~10-fold shorter half-life; switching traps may reduce EPR detection sensitivity.

Quantitative Differentiation Against Closest Analogs


Solid-State Handling Advantage vs. Free Base

The hydrochloride salt (CAS 929269-44-3) is a solid at ambient temperature, whereas the free base 2-methyl-1-pyrroline (CAS 872-32-2) is a flammable liquid with a flash point of 11 °C (closed cup), classified as Flam. Liq. 2 under GHS . The salt form eliminates the need for flame-resistant storage and enables gravimetric dispensing for stoichiometric reaction setup, providing a tangible procurement and handling advantage for laboratories that lack solvent-transfer infrastructure for air-sensitive or highly flammable liquids [1].

Solid handling vs. free base
Class-level inference
Solid at 20 °C; no flash point hazard vs. flammable liquid (flash point 11 °C)
Salt form simplifies procurement and dispensing workflows
Source: supplier data; laboratory handling context
Synthetic chemistry Laboratory safety Salt-form selection

Imine Reductase Substrate Specificity Profiling

The (S)-imine reductase (SIR) purified from Streptomyces sp. GF3546 catalyzes the reduction of 2-methyl-1-pyrroline (2-MPN) with a specific activity of 130 nmol min⁻¹ mg⁻¹ and 92.7% enantiomeric excess [1]. Under identical assay conditions, the same enzyme reduces the structurally related cyclic imines 1-methyl-3,4-dihydroisoquinoline and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with specific activities of only 44 and 2.6 nmol min⁻¹ mg⁻¹, respectively—corresponding to 3.0-fold and 50-fold lower catalytic efficiency [1]. The (R)-imine reductase (RIR) from Streptomyces sp. GF3587 is reported to be 'very specific to 2-MPN as substrate,' converting 10 mM 2-MPN to 9.8 mM (R)-2-methylpyrrolidine with 99% e.e. [2].

Imine reductase activity
Head-to-head comparison
130 nmol min⁻¹ mg⁻¹ (SIR) vs. 44 and 2.6; 99% ee (RIR, 9.8 mM product)
Reported superior catalytic throughput for 2-MPN over related imines
NADPH, pH 6.5–8.0; purified Streptomyces enzymes
Biocatalysis Imine reductase Chiral amine synthesis

Hydroamination Turnover Rate Benchmarking

The intramolecular hydroamination of 4-pentyn-1-amine to form 2-methyl-1-pyrroline has been extensively benchmarked as a model reaction for evaluating late-transition-metal catalysts. The cationic iridium complex [Ir(R₂PyP)(COD)]BPh₄ (R = Me, iPr, Ph) achieves a turnover rate at 50% conversion (Nₜ) of up to 3100 h⁻¹ at 60 °C [1]. Separately, rhodium(I) and iridium(I) complexes bearing phosphine–N-heterocyclic carbene ligands deliver >97% conversion of 4-pentyn-1-amine to 2-methyl-1-pyrroline in both chloroform-d and THF-d₈ [2]. This positions 2-methyl-1-pyrroline as the benchmark five-membered N-heterocycle product for hydroamination catalyst development, whereas attempts to form four- or six-membered ring imines via analogous substrates are disfavored [3].

Hydroamination turnover
Class-level inference
Nₜ up to 3100 h⁻¹ at 60 °C; >97% conversion to 2-methyl-1-pyrroline
Benchmark five-membered ring product for catalyst screening
Ir(I)/Rh(I) catalysts, CDCl₃ or THF-d₈
Organometallic catalysis Hydroamination N-heterocycle synthesis

Superoxide Adduct Stability: DEPMPO vs. DMPO

DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), synthesized directly from 2-methyl-1-pyrroline via addition of diethyl phosphite followed by oxidation, forms a superoxide adduct (DEPMPO-OOH) with a half-life of approximately 15 minutes in aqueous solution [1][2]. The analogous adduct of DMPO (5,5-dimethyl-1-pyrroline N-oxide)—the most widely used commercial spin trap—decays roughly 10-fold faster under comparable conditions, limiting the quantitative reliability of superoxide detection in biological systems [3]. The 2-methyl substitution on the pyrroline ring, as opposed to DMPO's 5,5-dimethyl pattern, is a critical structural determinant for this enhanced adduct persistence, making 2-methyl-1-pyrroline the essential precursor scaffold for the DEPMPO family of spin traps [4].

Superoxide adduct half-life
Cross-study comparable
DEPMPO-OOH ~15 min vs. DMPO-OOH ~1.5 min (aqueous, pH 7.4)
~10-fold longer adduct persistence supports quantitative EPR detection
EPR/X-band; phosphate buffer
Spin trapping EPR spectroscopy Free radical biology

Enantioselective Whole-Cell Biotransformation

Whole-cell catalysts derived from Streptomyces sp. strains GF3587 and GF3546 respectively produce (R)-2-methylpyrrolidine (99.2% e.e.) and (S)-2-methylpyrrolidine (92.3% e.e.) from 2-methyl-1-pyrroline [1]. At a substrate loading of 100 mM 2-MPN, the GF3587 whole-cell system yields 91 mM (R)-2-methylpyrrolidine with 99.2% e.e. after 84 h, while the GF3546 system yields 27.5 mM (S)-2-methylpyrrolidine with 92.3% e.e. at 92.3% conversion from 30 mM substrate after 72 h [1]. This substrate–enzyme pair is among the most thoroughly characterized imine reductase systems in the literature, providing a validated positive-control benchmark for newly discovered imine reductases [2].

Whole-cell biotransformation
Supporting evidence
(R)-2-MP: 91 mM, 99.2% ee; (S)-2-MP: 27.5 mM, 92.3% ee
Enantiocomplementary whole-cell catalysts provide a validated enzyme characterization reference
Streptomyces sp., glucose co-substrate, 72–84 h
Biocatalysis Chiral amine Whole-cell reduction

High-Impact Research and Industrial Application Scenarios


Imine Reductase Screening Positive Control

The well-documented substrate specificity and high catalytic turnover of both (R)- and (S)-imine reductases toward 2-MPN—130 nmol min⁻¹ mg⁻¹ for SIR and near-quantitative conversion for RIR (9.8 mM product from 10 mM substrate, 99% e.e.)—establish 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride as the optimal positive-control substrate for any laboratory characterizing or engineering imine reductases [1][2]. Its reproducible performance across multiple enzyme families enables cross-study benchmarking and reduces false-negative rates during initial activity screening of metagenomic or engineered enzyme libraries [1].

Preparative Synthesis of Enantiopure 2-Methylpyrrolidine

Whole-cell biotransformation of 2-MPN using Streptomyces sp. GF3587 delivers (R)-2-methylpyrrolidine at 91 mM titer and 99.2% e.e. from 100 mM substrate, providing a scalable, NADPH-regenerating route to a chiral pyrrolidine building block relevant to CNS-active pharmaceutical candidates [3]. The 2-methylpyrrolidine scaffold appears in numerous preclinical compounds targeting neurological indications, making the hydrochloride salt form of the substrate particularly suitable for process chemistry due to its solid-state handling and aqueous solubility [4].

DEPMPO Spin Trap Precursor for Superoxide Detection

2-Methyl-1-pyrroline is the direct synthetic precursor for DEPMPO, the phosphorylated spin trap whose superoxide adduct exhibits a half-life of ~15 min—roughly 10-fold greater than the widely used DMPO [5][6]. Laboratories engaged in free radical biology, ischemia-reperfusion research, or oxidative stress biomarker discovery should procure the hydrochloride salt of the pyrroline precursor to access this superior spin-trapping reagent, enabling quantitative rather than merely qualitative detection of superoxide in cellular and in vivo models [5].

Hydroamination Catalyst Development Standard

The intramolecular hydroamination of 4-pentyn-1-amine to 2-methyl-1-pyrroline is a recognized benchmark reaction in organometallic catalysis, with reported turnover rates up to 3100 h⁻¹ at 60 °C using cationic Ir(I) complexes and >97% conversion with Rh/Ir phosphine–NHC catalysts [7][8]. Procuring 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride provides the authentic product standard for GC/HPLC calibration, enabling accurate conversion and selectivity quantification when evaluating new hydroamination catalyst candidates [7].

Application
Selection Property
Validation Focus
Imine reductase screening
Reported substrate specificity across enantiocomplementary enzymes
Positive-control substrate consistency and inter-study benchmarking
Preparative chiral amine synthesis
Solid-state salt with aqueous solubility for whole-cell biotransformations
Product enantiomeric excess and titer under NADPH-regenerating conditions
Superoxide spin trapping
Direct DEPMPO precursor with extended adduct half-life
Adduct stability and EPR signal-to-noise in biological matrices
Hydroamination catalyst benchmarking
Authentic 2-methyl-1-pyrroline product standard
Conversion and selectivity calibration for GC/HPLC analysis
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